molecular formula C12H19NO2 B13313622 N-(Butan-2-yl)-2,5-dimethoxyaniline

N-(Butan-2-yl)-2,5-dimethoxyaniline

Cat. No.: B13313622
M. Wt: 209.28 g/mol
InChI Key: MGAKTKYWGYHKDA-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2,5-dimethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2,5-dimethoxyaniline in an appropriate solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.
  • Introduce butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(Butan-2-yl)-2,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,5-dimethoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the butan-2-yl group can affect the compound’s overall lipophilicity and binding affinity to specific proteins or receptors.

Comparison with Similar Compounds

N-(Butan-2-yl)-2,5-dimethoxyaniline can be compared with other aniline derivatives, such as:

    N-(Butan-2-yl)-2,4-dimethoxyaniline: Similar structure but with methoxy groups at different positions.

    N-(Butan-2-yl)-3,5-dimethoxyaniline: Another isomer with methoxy groups at different positions.

    N-(Butan-2-yl)-2,5-dimethoxybenzylamine: Similar structure but with a benzylamine group instead of an aniline group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 5th positions can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-butan-2-yl-2,5-dimethoxyaniline

InChI

InChI=1S/C12H19NO2/c1-5-9(2)13-11-8-10(14-3)6-7-12(11)15-4/h6-9,13H,5H2,1-4H3

InChI Key

MGAKTKYWGYHKDA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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